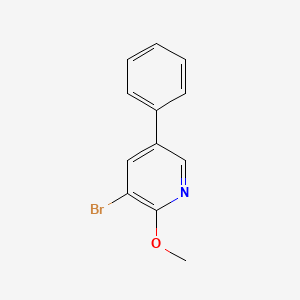

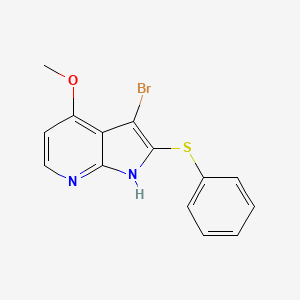

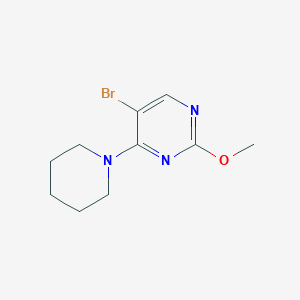

![molecular formula C20H22N2O4 B1378426 Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate CAS No. 1393441-65-0](/img/structure/B1378426.png)

Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate

Descripción general

Descripción

The compound contains a benzyl group, a carbamate group, and a morpholine ring. Benzyl group is a common moiety in organic chemistry, often used as a protecting group. The carbamate group is a functional group derived from carbamic acid and is present in a variety of natural and synthetic compounds. The morpholine ring is a common feature in many pharmaceuticals and is known for its versatility in chemical reactions due to the presence of both ether and amine functionalities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzyl group, a carbamate group, and a morpholine ring. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these functional groups are known to undergo a variety of chemical reactions. For example, carbamates can react with amines to form ureas and with water to form carbon dioxide and alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Enzyme Inhibition

- Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate and its derivatives have been studied for their ability to inhibit enzymes like acetyl- and butyrylcholinesterase. Some compounds in this class demonstrated strong inhibition of both enzymes, indicating potential applications in treating diseases like Alzheimer's (Bąk et al., 2019).

Antimicrobial and Hypoglycemic Activities

- Certain derivatives, specifically adamantane-isothiourea hybrid derivatives containing morpholine groups, have shown promising results in vitro against pathogenic bacteria and yeast-like fungi. Additionally, some of these compounds exhibited hypoglycemic activity in vivo, suggesting potential applications in antimicrobial therapies and diabetes management (Al-Wahaibi et al., 2017).

Anticancer Properties

- N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, a related class of compounds, have been identified as potential anticancer agents. They have shown promising results in initial screenings, indicating their potential in the development of new cancer treatments (Horishny et al., 2020).

Photodynamic Therapy for Cancer

- Water-soluble derivatives of zinc(II) phthalocyanine substituted with morpholine groups have been synthesized for potential use in photodynamic therapy for cancer treatment. Their solubility in aqueous media and binding behaviors with proteins like bovine serum albumin highlight their potential in cancer therapeutics (Çolak et al., 2016).

Antifungal Activity

- Novel compounds containing the morpholine moiety have demonstrated significant antifungal activity against several fungi, suggesting their potential application in the development of new fungicides (Zhou et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl N-(2-morpholin-4-yl-2-oxo-1-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c23-19(22-11-13-25-14-12-22)18(17-9-5-2-6-10-17)21-20(24)26-15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYKHVLSIUOJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

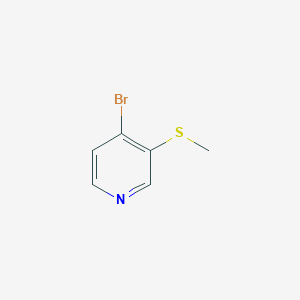

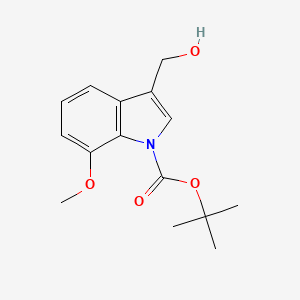

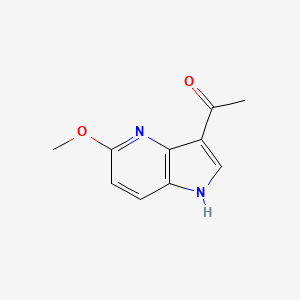

![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)

![3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1378362.png)